Differential Anti-Plasmodial Activity of 3-[(2H-1,3-benzodioxol-5-yl)(1H-indol-3-yl)methyl]-1H-indole in a High-Throughput NF54 Screen
In a single-point high-throughput screen against the drug-sensitive Plasmodium falciparum NF54 strain at 2 µM over 72 hours, this compound demonstrated a Z-score of -10.93 with an inhibition value of 57%, indicating a statistically significant anti-plasmodial effect that placed it as an outlier among screened compounds . This contrasts sharply with the majority of other test compounds in the same screen, which typically showed negligible or weak inhibition (Z-scores between -1.25 and 2.72, with inhibition values ranging from -24% to 7%) . The data suggests a unique sensitivity of the NF54 strain to this specific chemotype compared to the broader screening library.
Inhibition: 57%
| Evidence Dimension | Anti-plasmodial activity (single-point screen) |
|---|---|
| Target Compound Data | Inhibition: 57%, Z-score: -10.93 |
| Comparator Or Baseline | Other compounds in the same screen: Inhibition range -24% to 7%, Z-score range -1.25 to 2.72 |
| Quantified Difference | Target compound inhibition is >50 percentage points higher than the baseline average; Z-score is >10 standard deviations below the mean. |
| Conditions | Primary screen in NF54 nanoGlo assay, single point at 2 µM, 72h. Source: ChEMBL (CHEMBL4888485). |
Why This Matters
For malaria drug discovery programs, this specific chemotype provides a validated hit with a strong statistical signal in a disease-relevant assay, offering a starting point for lead optimization that generic BIMs may not replicate.
